Indacaterol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

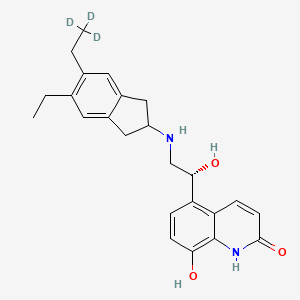

5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1/i1D3/t18?,22- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZUEBNBZAPZLX-WBCYSTDTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Indacaterol-d3

This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound. This compound is the deuterium-labeled analog of Indacaterol, a potent and long-acting β2-adrenergic receptor agonist used in the management of chronic obstructive pulmonary disease (COPD). Due to its isotopic labeling, this compound serves as an invaluable internal standard for the precise quantification of Indacaterol in biological matrices and pharmaceutical formulations, primarily through mass spectrometry-based assays.[1][2]

Chemical Structure and Properties

This compound is structurally identical to Indacaterol, with the exception of three deuterium atoms replacing three hydrogen atoms on one of the ethyl groups of the diethyl-dihydro-indenyl moiety. This substitution results in a slightly higher molecular weight, which allows for its differentiation from the unlabeled parent compound in mass spectrometric analyses.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 5-((1R)-2-((5-ethyl-6-(ethyl-2,2,2-d3)-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one | [1][2][3][4][5] |

| CAS Number | 2699828-16-3 | [1][4][6] |

| Molecular Formula | C₂₄H₂₅D₃N₂O₃ | [1][5][6][7] |

| Molecular Weight | 395.52 g/mol | [1][5][6][7] |

| Appearance | Yellow Solid | [7] |

| Purity | ≥98% | [5] |

| Deuterated Forms | ≥99% (d₁-d₃) | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Storage | Recommended storage at refrigerator temperature (2-8°C) for long-term stability. | [5] |

| Primary Application | Internal standard for the quantification of Indacaterol by GC- or LC-MS. | [1][2] |

Mechanism of Action of Indacaterol

Indacaterol exerts its therapeutic effect as a selective β2-adrenergic agonist.[8][9] The deuteration in this compound does not alter its pharmacological mechanism, which is crucial for its function as an internal standard. The signaling cascade is initiated upon binding to the β2-adrenergic receptors located on the smooth muscle cells of the airways.[8][10]

This binding activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8][10] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[8][10] Indacaterol is characterized by a rapid onset of action (within 5 minutes) and a long duration of action (approximately 24 hours), which is attributed to its high affinity for lipid rafts within the cell membrane.[8][9][11]

Caption: Indacaterol's β2-adrenergic receptor signaling pathway.

Experimental Protocols and Analytical Methods

This compound is predominantly used as an internal standard in bioanalytical methods to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental variability. The most common application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][12]

Quantification of Indacaterol in Human Plasma via LC-MS/MS

This protocol outlines a general procedure for the determination of Indacaterol in human plasma using this compound as an internal standard.

Methodology:

-

Sample Preparation (Extraction):

-

Solid-Phase Extraction (SPE): A weak cation exchange SPE procedure can be employed to isolate Indacaterol and the internal standard (this compound) from the plasma matrix.[12]

-

Liquid-Liquid Extraction (LLE): Alternatively, ethyl acetate can be used in an LLE method to extract the analytes from plasma samples.[13]

-

To a plasma sample, a known concentration of this compound solution is added before proceeding with the extraction.

-

-

Reconstitution:

-

After extraction and evaporation of the solvent, the dry residue is reconstituted in a suitable solvent mixture, such as water-methanol (30:70, v/v).[13]

-

-

Chromatographic Separation (UPLC/HPLC):

-

Column: A C18 reversed-phase column (e.g., Acquity™ C18) is typically used for separation.[12][13]

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer, such as 30 mM phosphate buffer (pH 3.5), in a 30:70 (v/v) ratio.[13]

-

Flow Rate: A flow rate of around 1-2 mL/min is generally applied.[13]

-

Injection Volume: A small volume (e.g., 5 µL) of the reconstituted sample is injected into the system.[13]

-

-

Detection (Tandem Mass Spectrometry - MS/MS):

-

Ionization: Positive electrospray ionization (ESI+) mode is used to generate ions.[13]

-

Analysis: A triple-stage quadrupole (TSQ) mass spectrometer is used to detect and quantify the precursor and product ions for both Indacaterol and this compound.[13]

-

Quantification: The concentration of Indacaterol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

-

Caption: Workflow for quantifying Indacaterol using this compound.

Other Analytical Techniques

While LC-MS/MS is the gold standard for bioanalysis, other methods have been developed for the determination of Indacaterol in bulk drug and pharmaceutical formulations, which could be adapted for use with this compound.[11][14]

Table 2: Alternative Analytical Methods for Indacaterol

| Method | Details |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation on a monolithic C18 column with UV detection at 210 nm. Mobile phase of acetonitrile and phosphate buffer.[13] |

| UV Spectroscopic Method | A standard solution of Indacaterol in methanol is prepared and its absorbance is measured. Useful for bulk drug estimation.[11] |

| TLC Densitometric Method | Samples are applied to silica gel TLC plates and developed. Quantification is performed by densitometry.[11] |

Summary

This compound is an essential analytical tool for researchers and drug development professionals working with Indacaterol. Its use as an internal standard in LC-MS/MS methods provides the high level of accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and quality control analyses.[2] The well-established mechanism of action of the parent compound, coupled with detailed analytical protocols, facilitates its effective implementation in a laboratory setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. alentris.org [alentris.org]

- 4. This compound | CAS No- 2699828-16-3 | Simson Pharma Limited [simsonpharma.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound - CAS - 2699828-16-3 | Axios Research [axios-research.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Indacaterol Maleate? [synapse.patsnap.com]

- 11. Formulation and Evaluation of Analytical Methods for Determination of Indacaterol [ijraset.com]

- 12. New UPLC-MS/MS bioanalytical method for quantification of Glycopyrronium and Indacaterol - Anapharm [anapharmbioanalytics.com]

- 13. researchgate.net [researchgate.net]

- 14. formulation-and-evaluation-of-analytical-methods-for-determination-of-indacaterol - Ask this paper | Bohrium [bohrium.com]

The Unraveling of Indacaterol's Mechanism: A Technical Guide to a Long-Acting β2-Adrenergic Agonist

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Indacaterol, a prominent ultra-long-acting β2-adrenergic agonist (ultra-LABA). Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, signaling cascades, and functional outcomes that define Indacaterol's therapeutic efficacy in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).

Core Mechanism of Action: Selective β2-Adrenergic Receptor Agonism

Indacaterol exerts its primary therapeutic effect through its selective agonism at the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] Binding of Indacaterol to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events, leading to bronchodilation and improved airflow.[2][3]

The key steps in its primary mechanism of action are:

-

Receptor Binding: Indacaterol binds to the β2-adrenergic receptor.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4]

-

Protein Kinase A (PKA) Activation: Increased intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).[5][6][7]

-

Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, resulting in the sequestration of intracellular calcium and the dephosphorylation of myosin light chains, ultimately leading to the relaxation of airway smooth muscle.[5][7]

This canonical pathway underscores Indacaterol's role as a potent bronchodilator.

Quantitative Pharmacological Profile

The efficacy and selectivity of Indacaterol have been quantified through a series of in vitro and ex vivo studies. The following tables summarize key quantitative data on its binding affinity, potency, intrinsic efficacy, and functional activity.

| Receptor Subtype | Binding Affinity (pKi) | Reference |

| β1-adrenoceptor | 7.36 | [1] |

| β2-adrenoceptor | 5.48 | [1] |

| Parameter | Value | Conditions | Reference |

| Potency (-logEC50) | 8.82 ± 0.41 | Isolated human bronchi at resting tone | [8] |

| Intrinsic Efficacy (Emax) | 77 ± 5% | Isolated human bronchi at resting tone (compared to isoprenaline) | [8] |

| Functional Antagonism (-logIC50) | 6.96 ± 0.13 | Inhibition of EFS-induced contractions in isolated human bronchi | [8] |

Note: In vitro studies have shown that Indacaterol has more than 24-fold greater agonist activity at β2-receptors compared to β1-receptors and 20-fold greater agonist activity compared to β3-receptors.[4]

Downstream Signaling: Beyond the Canonical Pathway

Recent evidence suggests that Indacaterol's mechanism of action may extend beyond the classical Gs-cAMP-PKA pathway. Studies have indicated that Indacaterol can engage β-arrestin-2, leading to the internalization of the β2-adrenergic receptor.[9] This β-arrestin-2-dependent pathway has been linked to the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[9][10][11][12] This potential anti-inflammatory action may contribute to its overall therapeutic benefit in chronic inflammatory airway diseases.[13]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Long-acting β-adrenoceptor agonists in the management of COPD: focus on indacaterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indacaterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. β-Agonist-mediated relaxation of airway smooth muscle is protein kinase A-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Airway Smooth Muscle Dysfunction in Asthma: Releasing the Anchor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of indacaterol, a novel long-acting beta2-agonist, on isolated human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace at KOASAS: Indacaterol Inhibits Tumor Cell Invasiveness and MMP-9 Expression by Suppressing IKK/NF-kappa B Activation [koasas.kaist.ac.kr]

- 10. Anti-inflammatory activities of fenoterol through β-arrestin-2 and inhibition of AMPK and NF-κB activation in AICAR-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β-Arrestin inhibits NF-κB activity by means of its interaction with the NF-κB inhibitor IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beta-Arrestin inhibits NF-kappaB activity by means of its interaction with the NF-kappaB inhibitor IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The long-acting beta-adrenoceptor agonist, indacaterol, inhibits IgE-dependent responses of human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Indacaterol-d3: Commercial Availability and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Indacaterol-d3, a deuterated internal standard essential for the accurate quantification of Indacaterol. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on suppliers, analytical methodologies, and experimental workflows.

Commercial Suppliers and Availability of this compound

This compound is available from a range of specialized chemical suppliers. The following table summarizes the key information for sourcing this compound. Please note that pricing is often available upon request and may vary based on quantity and purity.

| Supplier | Product/Catalog No. | CAS No. | Purity | Available Unit Sizes |

| Cayman Chemical | 28886[1] | 2699828-16-3[1] | ≥99% deuterated forms (d1-d3)[1][2] | Inquire |

| Clearsynth | CS-P-08974[3] | 2699828-16-3[3] | 98.80% by HPLC[3] | Inquire |

| Simson Pharma Limited | I600012[4] | 2699828-16-3[4] | Inquire | Inquire |

| MedChemExpress | HY-14299S[5] | 2699828-16-3 | Inquire | Inquire |

| Axios Research | AR-I03491[6] | 2699828-16-3[6] | Inquire | Inquire |

| CymitQuimica | 4Z-I-065010[7] | 2699828-16-3 | Inquire | 5mg, 10mg, 25mg, 50mg, 100mg[7] |

Analytical Application: Quantification of Indacaterol in Human Plasma by LC-MS/MS

This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise and accurate quantification of Indacaterol in biological matrices, such as human plasma.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response.

Experimental Protocol: Quantification of Indacaterol in Human Plasma

This protocol is a representative example synthesized from established analytical methods.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of human plasma into a clean 10 mL test tube.

-

Spike the plasma sample with a known concentration of this compound working solution (internal standard).

-

Add 400 μL of 25% formic acid to the plasma sample.

-

Add 4 mL of ethyl acetate as the extraction solvent.

-

Vortex the mixture for 60 seconds to ensure thorough mixing.

-

Centrifuge the sample at 4000 rpm for 5 minutes at 5°C to separate the organic and aqueous layers.

-

Carefully transfer the supernatant (organic layer) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 μL of the mobile phase (e.g., water-methanol, 30:70, v/v).[8][9]

2. Chromatographic Conditions (HPLC)

-

Column: Reprosil 100 C18 (150 x 4.6 mm, 5 µm) or equivalent.[8]

-

Mobile Phase: A mixture of acetonitrile and 30 mM phosphate buffer (pH 3.5) (30:70, v/v).[10]

-

Column Temperature: 35°C.

3. Mass Spectrometric Conditions (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Mass Transitions:

-

Indacaterol: m/z 393.3 → 173.2[8]

-

This compound (IS): The precursor ion will be shifted by +3 Da (m/z 396.3), and the product ion may be the same or a similarly stable fragment. The exact transition should be optimized.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and entrance potential for both analyte and internal standard.

Workflow for Indacaterol Quantification

Caption: Experimental workflow for the quantification of Indacaterol in plasma using this compound as an internal standard, from sample preparation to data analysis.

Signaling Pathway of Indacaterol

Indacaterol is a long-acting β2-adrenergic receptor (β2-AR) agonist.[1] Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent relaxation of bronchial smooth muscle.

Caption: Simplified signaling pathway of Indacaterol, a β2-adrenergic receptor agonist.

This technical guide provides essential information for researchers and drug development professionals working with Indacaterol and its deuterated analog. For specific pricing, availability, and detailed technical data sheets, it is recommended to contact the suppliers directly. The provided experimental protocol serves as a robust starting point for developing and validating a quantitative bioanalytical method.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Cayman Chemical [bioscience.co.uk]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | CAS No- 2699828-16-3 | Simson Pharma Limited [simsonpharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - CAS - 2699828-16-3 | Axios Research [axios-research.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Rapid simultaneous determination of indacaterol maleate and glycopyrronium bromide in inhaler capsules using a validated stability-indicating monolithic LC method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Indacaterol in Human Plasma by LC-MS/MS Using Indacaterol-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indacaterol is an ultra-long-acting beta-2 adrenergic agonist (ultra-LABA) used for the management of chronic obstructive pulmonary disease (COPD).[1][2] Accurate and precise quantification of Indacaterol in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity.[3]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Indacaterol-d3, is the gold standard in quantitative LC-MS/MS.[4] A SIL-IS has nearly identical physicochemical properties to the analyte, causing it to co-elute and experience similar ionization effects in the mass spectrometer.[1][5] This allows this compound to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible results.[5][6] This application note provides a detailed protocol for the quantification of Indacaterol in human plasma using this compound as an internal standard.

Indacaterol Signaling Pathway

Indacaterol exerts its therapeutic effect by acting as a selective agonist at the β2-adrenergic receptors in the smooth muscle of the airways.[7] This interaction initiates a signaling cascade that results in bronchodilation. The key steps are the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[5][7] Elevated cAMP activates Protein Kinase A (PKA), leading to the relaxation of bronchial smooth muscle.[5][7]

Experimental Workflow

The overall workflow for the analysis involves plasma sample preparation, chromatographic separation, and detection by tandem mass spectrometry, followed by data processing.

Detailed Experimental Protocol

This protocol is based on established methods for the bioanalysis of Indacaterol in human plasma.[2][7][8]

1. Materials and Reagents

-

Indacaterol reference standard

-

This compound internal standard

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (≥98%)

-

Deionized Water (18.2 MΩ·cm)

-

Control Human Plasma (K2-EDTA)

2. Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

-

Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm, or equivalent

3. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Indacaterol and this compound in methanol to obtain 1 mg/mL stock solutions.

-

Working Solutions: Prepare serial dilutions of the Indacaterol stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

4. Sample Preparation

-

Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound working solution (Internal Standard) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase (see table below).

-

Vortex and transfer to an autosampler vial for injection.

5. LC-MS/MS Conditions

| Parameter | Condition |

| LC Parameters | |

| Analytical Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or Gradient (e.g., 30% A / 70% B) |

| MS/MS Parameters | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Indacaterol) | Q1: 393.3 m/z -> Q3: 157.1 m/z (example) |

| MRM Transition (this compound) | Q1: 396.3 m/z -> Q3: 160.1 m/z (example) |

| IonSpray Voltage | 5500 V |

| Source Temperature | 550°C |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

Method Validation and Performance

The method should be validated according to international guidelines. The following tables present representative data for a validated bioanalytical method.

Table 1: Calibration Curve

| Parameter | Result |

| Linearity Range | 10 - 1000 pg/mL |

| Regression Model | 1/x² weighted |

| Correlation Coefficient (r²) | >0.995 |

Table 2: Accuracy and Precision (Representative Data)

| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | ≤15.0% | ±15.0% | ≤15.0% | ±15.0% |

| LQC | 30 | ≤10.0% | ±10.0% | ≤10.0% | ±10.0% |

| MQC | 400 | ≤10.0% | ±10.0% | ≤10.0% | ±10.0% |

| HQC | 800 | ≤10.0% | ±10.0% | ≤10.0% | ±10.0% |

Table 3: Matrix Effect and Recovery

| Analyte | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Indacaterol | ~85% | 0.95 - 1.05 | 0.98 - 1.02 |

| This compound | ~87% | 0.96 - 1.04 | N/A |

A stable isotope-labeled internal standard like this compound is expected to track the analyte through sample preparation and ionization, resulting in an IS-Normalized Matrix Factor close to 1.0, indicating effective compensation for matrix effects.

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of Indacaterol in human plasma. The use of this compound as an internal standard is critical for mitigating variability and matrix effects, thereby ensuring the high accuracy and precision required for regulated bioanalysis. The provided protocol and performance characteristics serve as a comprehensive guide for researchers in the fields of pharmacology and drug development.

References

- 1. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of indacaterol on the LPS-evoked changes in fluid secretion rate and pH in swine tracheal membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Indacaterol Maleate? [synapse.patsnap.com]

- 6. Pharmacogenetic characterization of indacaterol, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Indacaterol Inhibits Tumor Cell Invasiveness and MMP-9 Expression by Suppressing IKK/NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Indacaterol in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol is an ultra-long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Accurate quantification of Indacaterol in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed protocols for the quantification of Indacaterol in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocols described herein are based on validated methods published in peer-reviewed literature.

Principle

The methods outlined involve the extraction of Indacaterol and an internal standard (IS) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Two primary sample preparation techniques are detailed: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Method 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated HPLC-MS/MS bioassay for Indacaterol in human plasma.[1][2][3]

Materials:

-

Human plasma

-

Indacaterol reference standard

-

Formoterol (Internal Standard)

-

Ethyl acetate

-

Methanol

-

Water (HPLC grade)

-

Formic acid

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Sample Preparation Workflow (LLE):

References

Application of Indacaterol-d3 in Pharmacokinetic Studies: A Bioanalytical Approach

Introduction

Indacaterol is an inhaled ultra-long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] Pharmacokinetic studies are crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification of indacaterol in biological matrices is paramount for these studies. The use of a stable isotope-labeled internal standard, such as Indacaterol-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The co-elution of the deuterated internal standard with the analyte compensates for variability in sample preparation and matrix effects, thereby enhancing the accuracy, precision, and robustness of the analytical method.[5][6][7]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of indacaterol in human plasma and urine.

Quantitative Bioanalytical Method Validation Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of indacaterol using a deuterated internal standard. The data presented is a composite from published methods for indacaterol bioanalysis.[1][2]

Table 1: Calibration Curve and Linearity

| Parameter | Human Plasma | Human Urine |

| Analyte | Indacaterol | Indacaterol |

| Internal Standard | This compound | This compound |

| Calibration Range | 0.075 - 100 ng/mL[2] | 0.075 - 100 ng/mL[1] |

| Regression Model | Linear, 1/x weighting[1] | Linear, 1/x weighting[1] |

| Correlation Coefficient (r) | ≥ 0.990[1] | ≥ 0.990[1] |

| LLOQ | 0.075 ng/mL[2] | 0.075 ng/mL[1] |

Table 2: Precision and Accuracy

| Matrix | QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) |

| Human Plasma [2] | LLOQ | 0.075 | 10.8 | 113.6 | Not Reported | Not Reported |

| Low | 0.225 | 9.1 | 104.7 | Not Reported | Not Reported | |

| Mid | 50.0 | 7.6 | 99.8 | Not Reported | Not Reported | |

| High | 85.0 | 8.5 | 102.2 | Not Reported | Not Reported | |

| Human Urine [1] | LLOQ | 0.075 | <20 | within ±20% | <20 | within ±20% |

| Low | Not Specified | <15 | within ±15% | <15 | within ±15% | |

| Mid | Not Specified | <15 | within ±15% | <15 | within ±15% | |

| High | Not Specified | <15 | within ±15% | <15 | within ±15% |

Table 3: Recovery and Matrix Effect

| Matrix | QC Level | Mean Recovery (%) |

| Human Urine [1] | Low | 93.5 |

| Mid | 89.8 | |

| High | 92.2 | |

| Human Plasma [2] | - | No significant matrix effect observed |

Table 4: Stability

| Matrix | Stability Condition | Duration | Result |

| Human Plasma [2] | Short-term (bench-top) | Not Specified | Accepted |

| Long-term | Not Specified | Accepted | |

| Freeze-thaw | Not Specified | Accepted | |

| Human Urine [1] | Short-term | Not Specified | Accepted |

| Long-term | Not Specified | Accepted | |

| Freeze-thaw | Not Specified | Accepted | |

| Auto-sampler | Not Specified | Accepted |

Experimental Protocols

The following are detailed protocols for sample preparation, LC-MS/MS analysis, and data processing for the quantification of indacaterol in biological matrices using this compound as an internal standard.

Protocol 1: Indacaterol Quantification in Human Plasma

1. Materials and Reagents:

-

Indacaterol reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

2. Sample Preparation (Liquid-Liquid Extraction): [2]

-

Thaw plasma samples to room temperature.

-

Pipette 500 µL of plasma into a clean microcentrifuge tube.

-

Add 25 µL of this compound working solution (internal standard).

-

Vortex for 10 seconds.

-

Add 2.5 mL of ethyl acetate.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase (e.g., water:methanol, 30:70, v/v).[2]

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[2]

-

Mobile Phase: Isocratic elution with a mixture of acidified water and methanol (e.g., 30:70, v/v).[1]

-

Column Temperature: 35°C.[8]

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Indacaterol: m/z 393.3 → 173.2[1]

-

This compound: (Hypothetical) m/z 396.3 → 176.2 (or other appropriate fragment)

-

4. Data Analysis:

-

Integrate the peak areas for both indacaterol and this compound.

-

Calculate the peak area ratio (Indacaterol / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of indacaterol in the unknown samples from the calibration curve.

Protocol 2: Indacaterol Quantification in Human Urine

1. Materials and Reagents:

-

Same as for plasma analysis.

2. Sample Preparation (Liquid-Liquid Extraction): [1]

-

Thaw urine samples to room temperature.

-

Pipette 1 mL of urine into a clean tube.

-

Add 50 µL of this compound working solution.

-

Vortex for 10 seconds.

-

Add 5 mL of ethyl acetate.

-

Follow steps 6-12 from the plasma sample preparation protocol.

3. LC-MS/MS Conditions:

-

The LC-MS/MS conditions are generally the same as for plasma analysis and can be optimized as needed.

4. Data Analysis:

-

The data analysis procedure is the same as for plasma samples.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of indacaterol using this compound as an internal standard.

Caption: Experimental workflow for bioanalysis of Indacaterol.

Role of this compound as an Internal Standard

This diagram illustrates the principle of using a deuterated internal standard to correct for variations during sample processing and analysis.

Caption: Principle of stable isotope dilution analysis.

References

- 1. Indacaterol determination in human urine: validation of a liquid-liquid extraction and liquid chromatography-tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hrpub.org [hrpub.org]

- 3. researchgate.net [researchgate.net]

- 4. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texilajournal.com [texilajournal.com]

- 8. Pharmacokinetics of pulmonary indacaterol in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Indacaterol in Human Plasma Using LC-MS/MS with Indacaterol-d3 for Therapeutic Drug Monitoring

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indacaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) used for the once-daily maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD).[1][2] Therapeutic Drug Monitoring (TDM) of Indacaterol can be a valuable tool to optimize therapy, assess adherence, and investigate pharmacokinetic variability. This application note describes a sensitive and specific method for the quantification of Indacaterol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Indacaterol-d3, a stable isotope-labeled analog, is used as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.

Principle of the Method

This method employs liquid-liquid extraction (LLE) to isolate Indacaterol and the internal standard (this compound) from human plasma. The extracts are then analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS).[3][4] The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.[3] Quantification is achieved by comparing the peak area ratio of the analyte (Indacaterol) to the internal standard (this compound) against a calibration curve prepared in the same biological matrix.

Pharmacological Action of Indacaterol

Indacaterol exerts its therapeutic effect by selectively stimulating β2-adrenergic receptors located on the smooth muscle cells of the airways.[5] This interaction activates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6] Elevated intracellular cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[5][7]

Experimental Protocols

Materials and Reagents

-

Indacaterol reference standard

-

This compound internal standard (IS)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Control human plasma (with K2-EDTA anticoagulant)

Preparation of Stock and Working Solutions

-

Indacaterol Stock Solution (1 mg/mL): Accurately weigh and dissolve Indacaterol in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Indacaterol stock solution with methanol:water (1:1 v/v) to create working standards for calibration curve and quality control (QC) samples. Prepare a working solution of this compound.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike blank human plasma with the appropriate Indacaterol working solutions to achieve final concentrations for the calibration curve (e.g., 0.075, 0.15, 0.5, 2.5, 10, 40, 80, 100 ng/mL).[3][8]

-

Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.225, 50.0, and 85.0 ng/mL).[8]

Sample Extraction Protocol (Liquid-Liquid Extraction)

This protocol is based on a validated method for Indacaterol extraction from plasma.[3][8]

-

Pipette 1 mL of plasma sample (blank, standard, QC, or unknown) into a clean polypropylene tube.

-

Add 50 µL of the this compound working solution to all tubes except the blank.

-

Add 400 µL of 25% formic acid and vortex briefly.[8]

-

Add 4 mL of ethyl acetate, vortex for 60 seconds.[8]

-

Centrifuge the samples at 4000 rpm for 5 minutes at 5°C.[8]

-

Freeze the aqueous (lower) layer and decant the upper organic layer into a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dry residue with 200 µL of the mobile phase.[3][4]

-

Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical parameters and may require optimization for specific instrumentation.

| Parameter | Condition |

| HPLC System | Standard HPLC or UPLC system |

| Column | C18 reverse-phase, e.g., Reprosil 100 C18 (150 x 4.6 mm, 5µm)[3] |

| Mobile Phase | Water:Methanol (30:70, v/v) with 0.1% Formic Acid[3] |

| Flow Rate | 1.0 mL/min[3][8] |

| Column Temperature | 40°C[3] |

| Injection Volume | 5 µL[3][8] |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Indacaterol: Q1: 393.3 m/z -> Q3: 173.2 m/z[3][9] This compound: (Adjust for d3 mass shift) |

Data Presentation and Method Performance

A validated bioanalytical method should demonstrate acceptable linearity, sensitivity, accuracy, and precision. The tables below summarize typical performance characteristics for an Indacaterol assay.

Table 1: Calibration Curve and Sensitivity This table summarizes the linearity and lower limit of quantitation (LLOQ) for the assay.

| Parameter | Value |

| Linearity Range | 0.075 - 100 ng/mL[3][4][8] |

| Correlation Coefficient (r²) | ≥ 0.99[9][10] |

| LLOQ | 0.075 ng/mL[3][8] |

| LLOQ Accuracy (%) | 113.6%[8] |

| LLOQ Precision (%CV) | 10.8%[8] |

Table 2: Intra-Batch Accuracy and Precision This table shows the accuracy and precision for QC samples analyzed within the same batch.[8]

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low QC | 0.225 | 104.7 | 9.1 |

| Mid QC | 50.0 | 99.8 | 7.6 |

| High QC | 85.0 | 102.2 | 8.5 |

Table 3: Inter-Batch Accuracy and Precision This table shows the accuracy and precision for QC samples analyzed across different batches on different days.

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low QC | 0.225 | Within ±15% of nominal | ≤15% |

| Mid QC | 50.0 | Within ±15% of nominal | ≤15% |

| High QC | 85.0 | Within ±15% of nominal | ≤15% |

Note: Acceptance criteria are typically within ±15% of the nominal value (±20% for LLOQ) for accuracy, and a precision of ≤15% CV (≤20% for LLOQ) as per international guidelines.[9]

References

- 1. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. hrpub.org [hrpub.org]

- 4. hrpub.org [hrpub.org]

- 5. What is the mechanism of Indacaterol Maleate? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Effects of chronic treatment with the new ultra-long-acting β2-adrenoceptor agonist indacaterol alone or in combination with the β1-adrenoceptor blocker metoprolol on cardiac remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Indacaterol determination in human urine: validation of a liquid-liquid extraction and liquid chromatography-tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Bioequivalence Study of Indacaterol Using Indacaterol-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indacaterol is an ultra-long-acting beta2-adrenergic agonist (ultra-LABA) used for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Establishing the bioequivalence of a generic (Test) formulation to an approved reference (Reference) product is a critical step in the drug approval process. This application note provides a comprehensive overview and detailed protocols for conducting a bioequivalence study of an inhaled Indacaterol formulation, utilizing Indacaterol-d3 as a stable isotope-labeled internal standard for accurate quantification in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), a standard bioequivalence study for Indacaterol involves a single-dose, two-way crossover design in healthy subjects under fasting conditions.[1] The key pharmacokinetic (PK) parameters for assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[1][2] Bioequivalence is established if the 90% confidence intervals (CI) for the geometric mean Test/Reference ratios of these parameters fall within the acceptance range of 80.00% to 125.00%.[1][2]

Indacaterol is rapidly absorbed following inhalation, with the time to reach peak plasma concentration (Tmax) occurring at approximately 15 minutes post-dose.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for LC-MS/MS bioanalysis to compensate for potential variability during sample preparation and analysis, ensuring high accuracy and precision.[5]

Experimental Protocols

Bioequivalence Study Design

This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study.

1.1. Study Population:

-

A sufficient number of healthy, non-smoking male and female subjects, typically aged 18-45 years.

-

Subjects should undergo a comprehensive medical screening to ensure good health and absence of any conditions that could interfere with the study.

-

Informed consent must be obtained from all participants.

1.2. Study Design:

-

Design: Single-center, randomized, open-label, two-period, two-sequence, crossover study with a washout period of at least 7 days between periods.

-

Treatments:

-

Test (T): Single inhaled dose of the generic Indacaterol formulation.

-

Reference (R): Single inhaled dose of the reference Indacaterol formulation.

-

-

Randomization: Subjects will be randomly assigned to one of two treatment sequences (TR or RT).

-

Dosing: A single dose of the Test or Reference product will be administered to subjects under fasting conditions (overnight fast of at least 10 hours). Subjects should be trained on the proper use of the inhalation device.[1]

1.3. Sample Collection:

-

Blood samples (approximately 5 mL) will be collected into K2-EDTA vacutainers at pre-dose (0 hour) and at specified time points post-dose.

-

Suggested sampling schedule: 0 (pre-dose), 5, 10, 15, 30, and 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

-

Plasma will be separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) within 1 hour of collection and stored frozen at -70°C or below until analysis.

Bioanalytical Method: Quantification of Indacaterol in Human Plasma using LC-MS/MS

This protocol describes a validated LC-MS/MS method for the determination of Indacaterol in human plasma using this compound as the internal standard (IS).

2.1. Materials and Reagents:

-

Indacaterol reference standard

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl acetate).[6][7]

2.2. Preparation of Standards and Quality Control (QC) Samples:

-

Prepare stock solutions of Indacaterol and this compound in methanol.

-

Prepare working standard solutions for the calibration curve by serial dilution of the Indacaterol stock solution.

-

Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of approximately 2-250 pg/mL.[6]

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

2.3. Sample Preparation (Solid Phase Extraction - SPE):

-

Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

To 0.5 mL of each plasma sample, add 50 µL of the this compound internal standard working solution and vortex.

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

2.4. LC-MS/MS Conditions:

-

LC System: A validated UPLC or HPLC system.

-

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions (example):

-

Indacaterol: Q1/Q3 (e.g., m/z 393.3 → 173.2)[8]

-

This compound: Q1/Q3 (e.g., m/z 396.3 → 176.2)

-

2.5. Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The pharmacokinetic parameters will be calculated for each subject using non-compartmental analysis. The primary endpoints (Cmax and AUC) will be log-transformed and analyzed using an Analysis of Variance (ANOVA) model.

Table 1: Hypothetical Pharmacokinetic Parameters for Test and Reference Formulations of Indacaterol

| Parameter | Formulation | Geometric Mean | 90% Confidence Interval | Intra-Subject CV (%) |

| Cmax (pg/mL) | Test | 155.8 | (145.2, 167.1) | 15.2 |

| Reference | 152.5 | (142.1, 163.5) | ||

| Ratio (T/R) | 102.2% | (95.8%, 108.9%) | ||

| AUC0-t (pgh/mL) | Test | 1250.3 | (1185.7, 1318.4) | 12.5 |

| Reference | 1235.1 | (1172.1, 1300.6) | ||

| Ratio (T/R) | 101.2% | (96.5%, 106.1%) | ||

| AUC0-inf (pgh/mL) | Test | 1310.6 | (1245.3, 1379.1) | 12.8 |

| Reference | 1295.4 | (1229.8, 1363.5) | ||

| Ratio (T/R) | 101.2% | (96.3%, 106.3%) | ||

| Tmax (h) | Test | 0.25 (median) | (0.17 - 0.50) | N/A |

| Reference | 0.25 (median) | (0.17 - 0.50) | ||

| t1/2 (h) | Test | 45.5 (mean) | (42.1 - 49.2) | N/A |

| Reference | 46.1 (mean) | (42.6 - 49.8) |

Note: The data presented in this table are for illustrative purposes only and do not represent actual study results.

Mandatory Visualizations

Caption: Workflow of a two-way crossover bioequivalence study.

Caption: Logical flow for bioequivalence assessment.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Single- and multiple-dose pharmacokinetics of inhaled indacaterol in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 6. New UPLC-MS/MS bioanalytical method for quantification of Glycopyrronium and Indacaterol - Anapharm [anapharmbioanalytics.com]

- 7. hrpub.org [hrpub.org]

- 8. Indacaterol determination in human urine: validation of a liquid-liquid extraction and liquid chromatography-tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

Validated Analytical Methods for Indacaterol and its Metabolites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol is a potent bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). Understanding its pharmacokinetic profile, including the disposition of its metabolites, is crucial for drug development and clinical research. The primary metabolic pathways for indacaterol include hydroxylation to form a monohydroxylated metabolite (P26.9), followed by glucuronidation to form its glucuronide conjugate (P19), as well as direct O-glucuronidation of the parent drug to form the 8-O-glucuronide conjugate (P37). Unchanged indacaterol, along with metabolite P26.9, are the most abundant drug-related compounds found in feces, while in serum, unmodified indacaterol is the major component, with P26.9, P19, and P37 being the most significant metabolites.

Signaling Pathway of Indacaterol

Indacaterol exerts its therapeutic effect by stimulating β2-adrenergic receptors in the bronchial smooth muscle. This interaction initiates a signaling cascade that leads to bronchodilation.

Application Note 1: Quantification of Indacaterol in Human Plasma by HPLC-MS/MS

This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of indacaterol in human plasma.[1][2]

Instrumentation and Conditions:

| Parameter | Specification |

| Chromatography | |

| System | HPLC with autosampler |

| Column | C18, 150 x 4.6 mm, 5µm |

| Mobile Phase | Water:Methanol (30:70, v/v) with 0.03% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 3 minutes |

| Mass Spectrometry | |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Indacaterol: 393.3 -> 173.2 m/z, Formoterol (IS): 345.2 -> 149.1 m/z |

| Dwell Time | 200 ms |

Method Validation Summary:

| Parameter | Result |

| Linearity Range | 0.075 - 100 ng/mL |

| LLOQ | 0.075 ng/mL |

| Intra-batch Accuracy | 99.8% - 113.6% |

| Intra-batch Precision | 7.6% - 10.8% |

| Recovery (Indacaterol) | 54.32% - 55.41% |

| Recovery (IS) | 48.92% |

Application Note 2: High-Sensitivity Quantification of Indacaterol in Human Plasma by UPLC-MS/MS

For studies requiring higher sensitivity, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been validated for the determination of indacaterol in human plasma.[3]

Method Highlights:

| Parameter | Specification |

| Chromatography | |

| System | UPLC with autosampler |

| Column | Reversed Phase |

| Mass Spectrometry | |

| System | Triple Quadrupole Mass Spectrometer |

| Performance | |

| Calibration Range | 2 - 250 pg/mL |

Analytical Strategy for Indacaterol Metabolites

Direct quantification of indacaterol's metabolites is challenging due to the limited commercial availability of certified reference standards. However, a two-pronged strategy can be employed:

-

Enzymatic Hydrolysis: Biological samples can be treated with β-glucuronidase and/or sulfatase to convert glucuronidated and sulfated metabolites back to their parent aglycone (indacaterol or hydroxylated indacaterol). The total concentration of the aglycone can then be determined using a validated method for the parent compound. This indirect approach provides a measure of the total exposure to a particular moiety.

-

Direct Quantification using LC-MS/MS: For a more definitive quantification, direct measurement of the intact metabolites is necessary. This requires the synthesis or isolation of the metabolite standards. Once standards are available, a multi-analyte LC-MS/MS method can be developed and validated to simultaneously measure indacaterol and its key metabolites. The Multiple Reaction Monitoring (MRM) transitions would need to be optimized for each metabolite.

Experimental Protocols

Protocol 1: Sample Preparation for Indacaterol Quantification in Human Plasma (Liquid-Liquid Extraction) [1]

This protocol describes the extraction of indacaterol from human plasma prior to HPLC-MS/MS analysis.

Materials:

-

Human plasma samples

-

Indacaterol and Formoterol (Internal Standard) stock solutions

-

Methanol

-

Formic acid (25%)

-

Ethyl acetate

-

Centrifuge capable of 4000 rpm and 5°C

-

Nitrogen evaporator

Procedure:

-

Pipette 1 mL of human plasma into a 10 mL test tube.

-

Spike with the appropriate volume of indacaterol working standard solution.

-

Spike with 50 µL of the internal standard working solution (Formoterol).

-

Add 400 µL of 25% formic acid.

-

Add 4 mL of ethyl acetate.

-

Vortex for 60 seconds.

-

Centrifuge at 4000 rpm for 5 minutes at 5°C.

-

Freeze the sample and transfer the upper organic layer to a clean test tube.

-

Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase (Water:Methanol, 30:70, v/v).

-

Inject 5 µL into the LC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis [3]

This protocol outlines the general steps for the analysis of the extracted samples using UPLC-MS/MS.

Procedure:

-

Set up the UPLC-MS/MS system with the specified column and mobile phases.

-

Equilibrate the system until a stable baseline is achieved.

-

Create a sequence table including calibration standards, quality control samples, and unknown samples.

-

Place the reconstituted samples in the autosampler.

-

Start the sequence to inject and analyze the samples.

-

Process the acquired data using appropriate software to quantify the concentration of indacaterol in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.

References

Application Note: Solid-Phase Extraction Protocol for Indacaterol from Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol is an ultra-long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Accurate and reliable quantification of indacaterol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices like plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of indacaterol from human plasma using a mixed-mode cation exchange (MCX) sorbent.

Principle of the Method

Indacaterol is a basic compound that is positively charged at an acidic pH. This protocol utilizes a mixed-mode solid-phase extraction cartridge that contains both reversed-phase and strong cation exchange functionalities. The plasma sample is first acidified to ensure that indacaterol is in its cationic form. When loaded onto the SPE cartridge, indacaterol is retained by both hydrophobic interactions (reversed-phase) and electrostatic interactions (cation exchange). This dual retention mechanism allows for rigorous washing steps to remove interfering endogenous substances from the plasma matrix. Finally, the pH of the elution solvent is raised to neutralize the charge on the indacaterol molecule, disrupting the ionic retention and allowing for its elution with an organic solvent.

Data Presentation

The following tables summarize the quantitative data from a validated online solid-phase extraction method for indacaterol in human serum, which has been reported to provide equivalent results to an offline procedure.[1][2]

Table 1: Calibration Curve Parameters for Indacaterol in Human Serum [1][2]

| Parameter | Value |

| Linear Range | 10.0 - 1000 pg/mL |

| Correlation Coefficient (r²) | > 0.990 |

| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL |

Table 2: Precision and Accuracy of the Method for Indacaterol Quantification [1][2]

| Quality Control Level | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Intra-run Accuracy (% Bias) | Inter-run Accuracy (% Bias) |

| LLOQ | ≤ 20% | ≤ 20% | ± 20% | ± 20% |

| Low | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

| Medium | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

| High | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

Experimental Protocols

This section details the offline solid-phase extraction protocol for indacaterol from human plasma.

Materials and Reagents:

-

Human plasma

-

Indacaterol certified reference standard

-

Internal standard (e.g., isotopically labeled indacaterol)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (glacial)

-

Ammonium hydroxide solution (28-30%)

-

Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX)

-

SPE vacuum manifold

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

Solutions Preparation:

-

0.2% Acetic Acid Solution: Add 200 µL of glacial acetic acid to 100 mL of HPLC grade water.

-

5% Ammonium Hydroxide in Methanol (Elution Solvent): Carefully add 5 mL of ammonium hydroxide solution to 95 mL of methanol. Prepare this solution fresh.

Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, pipette 500 µL of the plasma sample.

-

Spike with an appropriate amount of internal standard.

-

Add 500 µL of 0.2% acetic acid solution to the plasma sample.[1][2]

-

Vortex for 30 seconds to mix.

-

Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

-

Use the supernatant for the SPE procedure.

Solid-Phase Extraction Protocol:

-

Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol through the sorbent. Do not allow the cartridge to dry.

-

Equilibration: Equilibrate the cartridge by passing 1 mL of 0.2% acetic acid solution through the sorbent. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

-

Washing Step 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 0.2% acetic acid solution.

-

Washing Step 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of methanol.

-

Elution: Elute the indacaterol and internal standard from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol through the sorbent. Collect the eluate in a clean collection tube.

-

Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

-

Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for quantification.

Mandatory Visualization

Caption: Workflow for Indacaterol Solid-Phase Extraction from Plasma.

References

Application Note and Protocols: Preparation and Storage of Indacaterol-d3 Stock Solutions

Audience: This document is intended for researchers, scientists, and drug development professionals who utilize Indacaterol-d3, primarily as an internal standard for the quantification of indacaterol in biological matrices.

Introduction this compound is the deuterium-labeled version of Indacaterol, a long-acting beta-2 adrenergic receptor (β2-AR) agonist used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Due to its isotopic labeling, this compound is an ideal internal standard for quantitative analysis of indacaterol by mass spectrometry (GC-MS or LC-MS), as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[2] Proper preparation and storage of stock solutions are critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

Summarized below are the key physicochemical properties of this compound. This data is essential for accurate stock solution preparation and for understanding its behavior in different analytical systems.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

|---|---|---|

| Formal Name | 5-((1R)-2-((5-ethyl-6-(ethyl-2,2,2-d3)-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxy-2(1H)-quinolinone | [2] |

| Molecular Formula | C₂₄H₂₅D₃N₂O₃ | [2] |

| Formula Weight | 395.5 g/mol | [2] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |

| Formulation | A solid |[2] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Reference |

|---|---|---|

| DMSO | Soluble | [2] |

| Methanol | Soluble |[2] |

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

This protocol details the steps to prepare a primary stock solution of this compound at a concentration of 1 mg/mL. This concentration is a common starting point for creating further dilutions for working standards and calibration curves.[1]

Materials and Equipment:

-

This compound solid

-

Methanol (HPLC grade or higher) or DMSO (Spectrophotometric grade or higher)

-

Analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 1 mL, 5 mL)

-

Micropipettes

-

Vortex mixer

-

Sonicator bath

-

Amber glass vials or cryovials for storage

Procedure:

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the compound.

-

Weighing: Tare the analytical balance with a clean weighing vessel. Carefully weigh the desired amount of this compound solid. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1.0 mg. Record the exact weight.

-

Dissolution:

-

Quantitatively transfer the weighed solid into the 1 mL volumetric flask.

-

Add approximately 0.7 mL of the chosen solvent (Methanol or DMSO).

-

Cap the flask and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure the solid is completely dissolved. Visually inspect the solution against a light source to confirm there are no undissolved particulates.

-

-

Final Volume Adjustment: Once the solid is fully dissolved, carefully add the solvent to the calibration mark of the volumetric flask.

-

Homogenization: Invert the flask 10-15 times to ensure the solution is homogeneous.

-

Aliquoting: Transfer the stock solution into clearly labeled, amber-colored vials or cryovials in volumes appropriate for daily or experimental use. This prevents repeated freeze-thaw cycles of the primary stock.

Protocol 2: Storage and Handling of this compound Solutions

Proper storage is crucial for maintaining the stability and integrity of the stock solution.

Table 3: Recommended Storage Conditions

| Format | Temperature | Duration | Conditions | Reference |

|---|---|---|---|---|

| Solid Compound | -20°C | ≥ 4 years | Keep tightly sealed | [2] |

| Primary Stock Solution | -20°C | Long-term | Protect from light; use amber vials | [2] |

| Working Solutions | 4°C | Short-term (days) | Protect from light |[4] |

Storage Guidelines:

-

Long-Term Storage: The primary stock solution, stored in aliquots in tightly sealed amber vials at -20°C, is stable for extended periods.[2]

-

Short-Term Storage: Working solutions that are diluted from the primary stock can be stored at 4°C for several days, protected from light.[4]

-

Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the primary stock solution by preparing smaller, single-use aliquots.

-

Light Sensitivity: Protect all solutions from direct light to prevent potential photodegradation. Use amber vials or wrap clear vials in aluminum foil.[4]

Visualized Workflows and Relationships

References

Troubleshooting & Optimization

Troubleshooting poor chromatographic peak shape for Indacaterol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving poor chromatographic peak shape during the analysis of Indacaterol. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered in the laboratory.

Troubleshooting Guides

Poor peak shape in HPLC analysis of Indacaterol can manifest as peak tailing, peak fronting, or split peaks. Below are systematic guides to diagnose and resolve these common issues.

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem for basic compounds like Indacaterol, often appearing as an asymmetric peak with a tail extending to the right.

What am I seeing? The peak for Indacaterol has a tailing factor greater than 1.2.

Why is this happening? Peak tailing for Indacaterol is primarily caused by secondary interactions between the basic amine groups of the molecule and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.

How can I fix it?

| Potential Cause | Solution |

| Secondary Silanol Interactions | Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups, minimizing their interaction with the protonated Indacaterol molecule. A pH below 4.0 has been shown to be optimal for achieving symmetrical peaks for Indacaterol.[1] |

| Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.5%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Indacaterol. | |

| Select an Appropriate Column: Utilize a column with a highly deactivated stationary phase (end-capped) to reduce the number of accessible silanol groups. Alternatively, consider a column with a different stationary phase chemistry, such as a polymer-based or hybrid silica column, that is less prone to silanol interactions. | |

| Column Overload | Reduce Sample Concentration: Dilute the sample to ensure that the amount of Indacaterol injected does not exceed the column's loading capacity. |

| Decrease Injection Volume: Inject a smaller volume of the sample onto the column. | |

| Column Contamination or Degradation | Column Washing: Flush the column with a strong solvent to remove any strongly retained compounds that may be causing active sites. |

| Replace Guard Column/Column: If the problem persists after washing, the guard column or the analytical column may be irreversibly contaminated or degraded and should be replaced. |

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetric peak with a leading edge that is less steep than the trailing edge.

What am I seeing? The Indacaterol peak has a tailing factor less than 0.9.

Why is this happening? Peak fronting can be caused by several factors, including column overload, improper sample solvent, or a compromised column.

How can I fix it?

| Potential Cause | Solution |

| Sample Overload (Mass or Volume) | Reduce Injection Mass: Lower the concentration of Indacaterol in your sample. |

| Decrease Injection Volume: Inject a smaller volume of your sample. | |

| Inappropriate Sample Solvent | Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume. |

| Column Collapse or Void | Check Column Pressure: A sudden drop in backpressure may indicate a column void. |

| Replace Column: If a void is suspected, the column should be replaced. To prevent this, always operate the column within the manufacturer's recommended pressure and pH limits. |

Issue 3: Split Peaks

Split peaks appear as two or more distinct peaks for a single analyte.

What am I seeing? The peak for Indacaterol is split into two or more peaks.

Why is this happening? Split peaks can arise from issues at the head of the column, a partially clogged frit, or a mismatch between the sample solvent and the mobile phase.

How can I fix it?

| Potential Cause | Solution |

| Partially Blocked Column Frit | Filter Samples: Ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter to remove particulate matter. |

| Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction with an appropriate solvent. Note: Only do this if the column manufacturer's instructions permit reverse flushing. | |

| Column Inlet Void | Proper Column Handling: Avoid sudden pressure shocks to the column. |

| Replace Column: A void at the column inlet is not repairable, and the column will need to be replaced. | |

| Sample Solvent Incompatibility | Use a Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same strength as the mobile phase. A strong sample solvent can cause the analyte band to spread and distort as it enters the column. |

| Co-eluting Impurity | Modify Separation Conditions: If a co-eluting impurity is suspected, adjust the mobile phase composition, gradient, or temperature to improve the resolution between Indacaterol and the impurity. |

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Indacaterol that can affect its chromatography?

A1: Indacaterol is a basic molecule with two pKa values of approximately 7.3 and 8.0. It has low aqueous solubility. Its basic nature makes it prone to interacting with acidic silanol groups on silica-based columns, which is a primary cause of peak tailing.

Q2: What type of HPLC column is best for Indacaterol analysis?

A2: A C18 column is commonly used for the analysis of Indacaterol.[2][3] To minimize peak tailing, it is highly recommended to use a modern, high-purity silica column with end-capping. This will reduce the number of free silanol groups available for secondary interactions. Columns with different selectivities, such as C8 or Phenyl, can also be explored if adequate peak shape is not achieved on a C18 column.

Q3: How does the mobile phase pH affect the peak shape of Indacaterol?